5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at the 1-position with a [2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl group and at the 4-position with a carboxamide moiety (N-(2-methylphenyl)). The oxazole substituent introduces aromaticity and steric bulk, while the 2-methylphenyl group on the amide contributes to lipophilicity.
Properties
IUPAC Name |
5-amino-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-13-6-4-5-7-17(13)24-21(29)19-20(23)28(27-26-19)12-18-14(2)31-22(25-18)15-8-10-16(30-3)11-9-15/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWRINKUIRPRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=C(C=C4)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the triazole ring via a click chemistry approach. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and triazole rings play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the triazole, oxazole, and amide groups, influencing their physicochemical and biological properties. Below is a comparative analysis:
Key Research Findings
- Structure-Activity Relationship (SAR): The 5-amino group is critical for hydrogen bonding with targets like LexA protease . Methoxy groups on aryl substituents enhance solubility and reduce cytotoxicity compared to chloro analogs . Bulky oxazole derivatives improve target selectivity but may reduce oral bioavailability .
- Pharmacokinetic Insights: Compounds with N-(2-methylphenyl) amides exhibit moderate logP values (~3.2), balancing membrane permeability and aqueous solubility . Oxazole-containing analogs show longer half-lives in vitro than non-heterocyclic derivatives .
Biological Activity
The compound 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.45 g/mol. The structure includes functional groups such as amino, carboxamide, and oxazole, which contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.45 g/mol |
| Functional Groups | Amino, Carboxamide, Oxazole |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing oxazole units can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells .
In vitro assays have shown that the compound can inhibit cell proliferation at sub-micromolar concentrations. Flow cytometry analysis revealed that these compounds can induce cell cycle arrest and activate apoptotic pathways by increasing the expression of p53 and cleaving caspase-3 .
The mechanism of action for this compound may involve:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Molecular Docking Studies : These studies suggest strong hydrophobic interactions between the compound and target proteins, indicating potential binding sites that could be exploited for therapeutic effects .
Table 2: Biological Activity Summary
| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis induction |
| Anticancer | U-937 | 2.41 | Cell cycle arrest |
| Enzyme Inhibition | Various Kinases | Sub-micromolar | Competitive inhibition |
Case Study 1: Synthesis and Evaluation
A study synthesized a series of triazole derivatives, including our compound of interest, using copper-catalyzed azide-alkyne cycloaddition. The synthesized compounds were evaluated for their anticancer activity against several cell lines. Results indicated that modifications in the oxazole moiety significantly enhanced biological potency compared to unmodified structures .
Case Study 2: Molecular Docking Analysis
Another study utilized molecular docking to assess the binding affinity of the compound with specific protein targets involved in cancer progression. The results showed favorable binding interactions, suggesting that structural modifications could improve efficacy against resistant cancer strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
